N-tert-butyl-4-fluoro-2-nitroaniline
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-tert-butyl-4-fluoro-2-nitroaniline typically involves the nitration of N-tert-butyl-4-fluoroaniline. The reaction is carried out under controlled conditions to ensure the selective introduction of the nitro group at the desired position on the aromatic ring . Common reagents used in this process include nitric acid and sulfuric acid, which act as nitrating agents.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction parameters such as temperature, concentration, and reaction time to maximize yield and purity .
Chemical Reactions Analysis
Types of Reactions
N-tert-butyl-4-fluoro-2-nitroaniline undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).
Substitution: The fluoro group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon.
Substitution: Nucleophiles such as amines or thiols, often in the presence of a base.
Major Products
Reduction: N-tert-butyl-4-fluoro-2-aminoaniline.
Substitution: Various substituted anilines depending on the nucleophile used.
Scientific Research Applications
N-tert-butyl-4-fluoro-2-nitroaniline is utilized in several scientific research areas:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Employed in studies involving enzyme inhibition and protein interactions.
Medicine: Investigated for its potential therapeutic properties, particularly in the development of new drugs.
Industry: Used in the production of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of N-tert-butyl-4-fluoro-2-nitroaniline involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules, potentially leading to enzyme inhibition or other biochemical effects . The fluoro group can also influence the compound’s binding affinity and specificity for its targets .
Comparison with Similar Compounds
Similar Compounds
- N-tert-butyl-4-chloro-2-nitroaniline
- N-tert-butyl-4-bromo-2-nitroaniline
- N-tert-butyl-4-iodo-2-nitroaniline
Uniqueness
N-tert-butyl-4-fluoro-2-nitroaniline is unique due to the presence of the fluoro group, which imparts distinct electronic properties compared to its chloro, bromo, and iodo analogs. This can affect its reactivity, binding affinity, and overall chemical behavior .
Properties
IUPAC Name |
N-tert-butyl-4-fluoro-2-nitroaniline |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13FN2O2/c1-10(2,3)12-8-5-4-7(11)6-9(8)13(14)15/h4-6,12H,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GHRUYAUJXUKPFU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NC1=C(C=C(C=C1)F)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13FN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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